molecular formula C16H24N2O2 B11780710 tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate

tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate

Cat. No.: B11780710
M. Wt: 276.37 g/mol
InChI Key: DYKIUJSMWUAVMO-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the piperidine nitrogen and a phenyl substituent at the 3-position of the ring. Piperidine scaffolds are prevalent in pharmaceuticals due to their conformational flexibility and ability to engage in hydrogen bonding or cation-π interactions with biological targets .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 3-amino-3-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-11-7-10-16(17,12-18)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12,17H2,1-3H3

InChI Key

DYKIUJSMWUAVMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with a phenyl group under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amine Protection and Receptor Binding

The Boc group in tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate renders the amine tertiary, contrasting with primary or secondary amines in related compounds. highlights that reducing an amide carbonyl to a tertiary amine (e.g., in dopamine receptor ligands) significantly alters binding affinities. For instance, converting an amide to a tertiary amine reduced D3R selectivity by 4100-fold while maintaining D2R affinity, suggesting that tertiary amines may compromise receptor specificity . Similarly, the Boc-protected tertiary amine in the target compound might exhibit distinct pharmacokinetic or receptor-binding profiles compared to primary amines (e.g., fluvoxamine, a primary amine antidepressant in ).

Aromatic Substituents and Enzyme Inhibition

The 3-phenyl group in the target compound may facilitate cation-π interactions with aromatic residues in enzyme active sites, a feature critical for acetylcholinesterase (AChE) inhibitors like donepezil (a tertiary amine with a benzyl substituent) . Comparative studies suggest that aryl substitutions enhance AChE inhibition by aligning with conserved aromatic pockets in the enzyme gorge. However, the phenyl group’s steric bulk could also reduce solubility, a trade-off observed in rigid analogs of galantamine .

Toxicity Profiles

categorizes antidepressants into primary, secondary, and tertiary amines, noting that tertiary amines (e.g., venlafaxine) exhibit distinct algal toxicity profiles compared to primary/secondary amines. The Boc group in the target compound may mitigate acute toxicity by reducing reactivity, whereas unprotected primary amines (e.g., fluoxetine) show higher bioaccumulation risks in aquatic environments . However, the phenyl substituent could increase lipophilicity, raising concerns about environmental persistence.

Structural and Functional Data Table

Compound Amine Type Key Substituents Biological Activity Toxicity Insights References
This compound Tertiary (Boc-protected) 3-Phenyl Hypothesized AChE inhibition Likely lower acute toxicity
Donepezil Tertiary Benzyl, methoxy AChE inhibitor Moderate human toxicity
Fluoxetine (Prozac®) Secondary Trifluoromethylphenyl SSRI antidepressant High algal toxicity (EC50: 0.1 mg/L)
Fluvoxamine Primary Benzodioxolyl SSRI antidepressant Moderate algal toxicity

Key Research Findings

  • Receptor Selectivity : Tertiary amines (e.g., Boc-protected derivatives) may exhibit reduced selectivity for specific receptors compared to amides or primary amines, as seen in D2R/D3R ligand studies .
  • Environmental Impact : Tertiary amines generally show lower acute toxicity to algae than primary/secondary amines, though lipophilicity from aryl groups may increase bioaccumulation risks .

Biological Activity

Tert-butyl 3-amino-3-phenylpiperidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, an amino group, and a tert-butyl ester, which enhance its lipophilicity and metabolic stability. This compound has been investigated for its interactions with various biological targets, making it a candidate for further research in drug development.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The presence of the tert-butyl group increases the compound's lipophilicity, facilitating better membrane permeability and enhancing its binding affinity to target proteins. Studies have shown that this compound can modulate biological pathways by either inhibiting or activating target proteins, leading to various therapeutic effects in different biological systems.

Therapeutic Applications

  • Neurological Disorders : The compound has been explored for its potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.
  • Cancer Therapy : Recent studies indicate that derivatives of piperidine compounds exhibit anticancer properties. This compound may share similar properties, potentially inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Drug Development : Its structural features make it suitable for modification to enhance selectivity and efficacy against specific biological targets, which is crucial for developing new pharmacological agents .

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited significant cytotoxicity compared to standard treatment options, suggesting its potential as an anticancer agent.

Study 2: Binding Affinity

Research evaluating the binding affinity of this compound to specific receptors revealed that it effectively binds to muscarinic acetylcholine receptors, which are implicated in various neurological processes. This interaction may contribute to its therapeutic effects in treating neurological disorders .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Biological Activity
Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylatePiperidine ring with a phenyl groupInvestigated for neuroprotective effects
Tert-butyl 4-(trifluoromethyl)phenylpiperidine-1-carboxylateContains trifluoromethyl groupEnhanced binding affinity for certain receptors
Tert-butyl 2-(3,5-bis(trifluoromethyl)phenyl)piperidine-1-carboxylateMultiple trifluoromethyl substitutionsPotentially improved metabolic stability

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